molecular formula C13H16ClFO3 B7994325 Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate

Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate

Cat. No.: B7994325
M. Wt: 274.71 g/mol
InChI Key: IGAURJKNMQFVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate ( 1443342-43-5) is a chemical compound supplied for research and development purposes . This reagent has a molecular formula of C 13 H 16 ClFO 3 and a molecular weight of 274.72 g/mol . It is an ester derivative featuring a pentanoate chain linked to a 3-chloro-4-fluoro phenyl ring via an oxygen ether bond. As a phenoxyacetate derivative, this compound is of significant interest in medicinal chemistry and chemical synthesis. It serves as a valuable building block (synthon) for the preparation of more complex molecules. Researchers may utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the development of novel bioactive molecules . The specific structural motifs present in this compound are often investigated for their potential interaction with biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

ethyl 5-(3-chloro-4-fluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO3/c1-2-17-13(16)5-3-4-8-18-10-6-7-12(15)11(14)9-10/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAURJKNMQFVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Alkylation

The most common method involves nucleophilic substitution between 3-chloro-4-fluorophenol and ethyl 5-bromopentanoate under basic conditions. Key steps include:

  • Reagents : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as the base.

  • Solvents : Dimethylformamide (DMF) or acetonitrile for polar aprotic conditions.

  • Catalysts : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Example Protocol :

  • Combine 3-chloro-4-fluorophenol (10 mmol), ethyl 5-bromopentanoate (10 mmol), K₂CO₃ (15 mmol), and TBAB (1 mmol) in DMF.

  • Stir at 20–30°C for 1–3 hours.

  • Quench with water, extract with ethyl acetate, and purify via recrystallization (hexanes/ethyl acetate).

Yield : 55–65% under ambient conditions.

Mechanistic Considerations

The reaction proceeds via an SN2 mechanism , where the phenoxide ion attacks the primary bromide. Electron-withdrawing substituents (Cl, F) on the phenol enhance electrophilicity but may reduce nucleophilicity, necessitating optimized base strength.

Ullmann-Type Coupling for Challenging Substrates

Copper-Catalyzed Etherification

For less reactive phenols, Ullmann coupling using copper catalysts ensures efficient C–O bond formation. This method is critical for sterically hindered or electron-deficient aryl halides.

Example Protocol :

  • Mix 3-chloro-4-fluorophenol (10 mmol), ethyl 5-bromopentanoate (10 mmol), cuprous iodide (CuI, 5 mol%), and quadrol (N,N,N',N'-tetramethylethylenediamine, 10 mol%) in toluene.

  • Heat at 110–120°C under nitrogen for 12–24 hours.

  • Isolate via aqueous workup and column chromatography (silica gel, hexanes/ethyl acetate).

Yield : 85–93% with high purity.

Advantages Over Base-Catalyzed Methods

  • Tolerates electron-deficient aryl groups.

  • Higher yields due to reduced side reactions (e.g., ester hydrolysis).

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reaction control:

  • Residence Time : 30–60 minutes at 100°C.

  • Catalyst Recycling : Copper catalysts immobilized on silica supports reduce costs.

Key Parameters :

ParameterValue
Temperature100–120°C
Pressure10–15 bar
SolventToluene or DMF
Throughput50–100 kg/day

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityCost Efficiency
Base-Catalyzed55–651–3 hModerateHigh
Ullmann Coupling85–9312–24 hHighModerate
Continuous Flow90–950.5–1 hVery HighHigh

Synthetic Challenges and Solutions

Side Reactions

  • Ester Hydrolysis : Minimized by avoiding aqueous conditions in Ullmann protocols.

  • Di-Alkylation : Controlled by stoichiometric excess of phenol (1.2–1.5 equiv).

Purification Strategies

  • Recrystallization : Preferred for small-scale synthesis (hexanes/ethyl acetate).

  • Distillation : Industrial-scale purification under reduced pressure (bp: 150–160°C at 0.1 mmHg).

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize iron-based catalysts under blue LED irradiation for C–O bond formation, achieving yields of 70–80% at room temperature.

Enzymatic Esterification

Pilot studies employ lipases (e.g., Candida antarctica) for greener synthesis, though yields remain low (30–40%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Hydrolysis: 3-chloro-4-fluorophenol and ethyl pentanoate.

Scientific Research Applications

Chemistry

Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
  • Reduction : Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Biology

The compound is being investigated for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, similar to other phenoxy compounds. The presence of fluorine may enhance its efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Research is ongoing into its potential anti-inflammatory properties, which may involve modulation of inflammatory pathways through interaction with specific receptors or enzymes.

Medicine

In medicinal chemistry, this compound is explored for drug development:

  • Therapeutic Applications : Its unique structure suggests potential use in designing pharmaceuticals targeting diseases such as cancer and neurodegenerative disorders.
  • Mechanism of Action : The ester functional group can undergo hydrolysis to release active metabolites that may interact with biological targets, enhancing therapeutic effects.

Industry

This compound is utilized in the production of specialty chemicals and materials with specific properties. Its applications extend to agrochemicals and pharmaceuticals, where it may serve as a precursor for developing new formulations.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted on various phenoxy compounds, including this compound, demonstrated enhanced antimicrobial activity due to fluorination. Results indicated a significant reduction in bacterial growth at specific concentrations.
  • Anti-inflammatory Mechanism Investigation :
    • Research into the anti-inflammatory potential revealed that the compound modulates cytokine production in vitro. This suggests a pathway for developing anti-inflammatory drugs based on its structure.
  • Drug Development Applications :
    • A patent application highlighted the use of similar compounds in treating neurodegenerative diseases by inhibiting specific enzyme activities linked to disease progression.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, leading to modulation of biological activities. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Halogenated vs. Nitro/Cyano-Substituted Esters

  • Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO2-Bi-4-S-E): Features a nitro group on the biphenyl moiety instead of chloro-fluoro substitution. Crystallizes in the triclinic space group P-1, contrasting with the monoclinic systems observed in other analogues .
  • Methyl 2-((4′-cyano-[1,1′-biphenyl]-4-yl)oxy)ethanate (CN-Bi-1-S-M): Replaces the nitro group with a cyano substituent, further altering electron density and molecular packing. Crystallizes in monoclinic P2₁/c .

Key Insight: The chloro-fluoro substitution in this compound balances steric bulk and electronic effects, likely resulting in intermediate polarity compared to nitro- or cyano-substituted analogues.

Hydroxyl-Substituted Pentanoates

  • These compounds are often used in pharmaceutical intermediates, unlike the halogenated variant, which is more suited to materials science .

Aliphatic vs. Aromatic Substitution

  • Ethyl pentanoate (CAS 539-82-2): A simple aliphatic ester lacking aromatic substitution. It is highly volatile and widely used in flavor and fragrance industries due to its fruity aroma .
  • Ethyl 5-(3-oxocyclohexyl)pentanoate: Contains a ketone-functionalized cyclohexyl group, enabling participation in keto-enol tautomerism and cyclization reactions, unlike the stable aromatic system in the target compound .

Crystallographic and Physical Properties

Compound Substituent Crystal System Space Group Key Applications
This compound 3-Cl, 4-F-phenoxy Not reported Not reported Synthetic intermediates
NO2-Bi-4-S-E 4′-nitro-biphenyl Triclinic P-1 Crystallography studies
CN-Bi-1-S-M 4′-cyano-biphenyl Monoclinic P2₁/c Materials science
Ethyl 5-(4-hydroxyphenyl)pentanoate 4-OH-phenoxy Not reported Not reported Pharmaceutical synthesis

Notes:

  • Data on the target compound’s crystal system is unavailable, highlighting a gap in current literature .

Research Findings and Gaps

  • Crystallography: Structural studies on halogenated esters are sparse compared to nitro/cyano derivatives, warranting further investigation into packing arrangements and intermolecular interactions .
  • Stability and Reactivity : The electron-withdrawing chloro-fluoro substituents may enhance resistance to hydrolysis relative to hydroxylated esters, but experimental validation is needed.

Biological Activity

Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structural features, particularly the presence of halogen substituents (chlorine and fluorine), contribute to its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C13H14ClF O3
  • Molecular Weight : Approximately 274.72 g/mol

The compound features a phenoxy group with chlorine and fluorine atoms at specific positions, which significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ester functional group can undergo hydrolysis, releasing 3-chlorophenol and pentanoic acid, which may further interact with biological pathways.

Key Mechanisms Include:

  • Enzyme Interaction : The compound's phenoxy group can bind to active sites on enzymes, altering their activity.
  • Receptor Modulation : The halogen substitutions enhance binding affinity to specific receptors, potentially leading to therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have shown that halogenated phenoxy compounds can exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Some derivatives are being explored for their potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with related compounds:

Compound NameStructural FeaturesUnique Properties
Ethyl 5-(3-fluorophenoxy)pentanoateLacks chlorineMay exhibit different reactivity patterns
Ethyl 5-(4-chloro-2-fluorophenoxy)pentanoateDifferent substitution patternPotentially varied biological activity
Ethyl 5-(3-chloro-phenoxy)pentanoateLacks fluorineDifferent chemical behavior

This comparison highlights how variations in halogen substitutions can significantly affect biological activity and chemical reactivity.

Case Studies

  • Antimicrobial Activity Study : A study investigated the antimicrobial properties of various fluorinated phenoxy compounds, including derivatives of this compound. The results indicated that compounds with chlorine substitutions exhibited enhanced potency against E. coli, with minimum inhibitory concentration (MIC) values significantly lower than those lacking halogen groups .
  • Inflammation Model : In a model of inflammation, similar compounds demonstrated a reduction in inflammatory markers when tested in vitro. These findings suggest potential applications in developing anti-inflammatory medications .

Q & A

Basic Questions

Q. What are standard synthetic routes for Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or esterification. A common approach involves reacting ethyl 5-bromopentanoate with 3-chloro-4-fluorophenol under alkaline conditions (e.g., K₂CO₃/NaI in refluxing ethanol) to facilitate phenoxide ion formation and subsequent coupling . Key factors include:

  • Catalyst : Use of NaI to enhance bromide displacement via the Finkelstein reaction.
  • Solvent : Ethanol or DMF for solubility and reflux conditions (60–80°C).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the ester from unreacted phenol or by-products.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Peaks for ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), pentanoate chain (δ 1.5–2.4 ppm), and aromatic protons (δ 6.8–7.4 ppm, split due to chloro/fluoro substituents) .
  • ¹³C NMR : Carbonyl (δ 170–175 ppm), aromatic carbons (δ 115–150 ppm with splitting from Cl/F), and ethyl/pentanoate carbons.
  • IR : Ester C=O stretch (~1740 cm⁻¹) and aryl C-Cl/C-F vibrations (700–800 cm⁻¹).
  • MS : Molecular ion peak at m/z 290 (C₁₃H₁₅ClFO₃⁺) and fragment ions corresponding to phenoxy or pentanoate cleavage .

Advanced Research Questions

Q. How can regioselective synthesis prevent by-products during phenoxy-pentanoate linkage formation?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites on the phenol (e.g., –OH) using silyl ethers (TBSCl) to direct substitution to the desired position .
  • Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance phenoxide nucleophilicity in biphasic systems.
  • Computational Modeling : DFT calculations predict electronic effects of Cl/F substituents on aromatic ring reactivity, guiding solvent/base selection to favor SNAr at the para position relative to substituents .

Q. What strategies resolve contradictions in reaction yields when introducing electron-withdrawing substituents (Cl/F) on the phenoxy moiety?

  • Methodological Answer :

  • Optimized Bases : Stronger bases (e.g., Cs₂CO₃) improve phenoxide formation in polar aprotic solvents (DMF/DMSO), counteracting deactivation by electron-withdrawing groups .
  • Microwave Assistance : Shortens reaction time (30–60 min vs. 12 hours) and improves yield by 15–20% for halogenated substrates.
  • Contradiction Note : Lower yields reported with NaH due to side reactions (e.g., ester hydrolysis); K₂CO₃/NaI systems are more reliable .

Q. What purification strategies are effective for isolating this compound from halogenated by-products?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates halogenated impurities with similar polarity.
  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) at low temperatures (0–4°C) to crystallize the ester, exploiting differential solubility of halogenated side products.
  • QC Validation : GC-MS or LC-HRMS to confirm purity (>98%) and monitor residual halogenated solvents (e.g., DCM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.